4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
Description
4-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a heterocyclic compound comprising a quinoline core linked via a piperazine bridge to a 2,5,6-trimethylpyrimidine moiety. This structure combines the aromatic properties of quinoline with the flexibility of piperazine and the electron-deficient pyrimidine ring, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-14-15(2)22-16(3)23-20(14)25-12-10-24(11-13-25)19-8-9-21-18-7-5-4-6-17(18)19/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSSDEWVBZJZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=NC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step procedures. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under reflux conditions.
Introduction of the Trimethylpyrimidine Moiety: The piperazine intermediate is then reacted with 2,5,6-trimethylpyrimidine-4-bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Coupling with Quinoline: The final step involves coupling the substituted piperazine with 4-chloroquinoline under basic conditions, typically using sodium hydride in DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Pharmacology: The compound is evaluated for its antimicrobial and antiviral properties.
Biological Research: It is used in studies related to neuroprotection and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Data Tables
Table 1: Cytotoxicity of Piperazinylquinoline Derivatives
| Compound | Substituent on Piperazine | IC50 (HCT116 cells, µM) | Reference |
|---|---|---|---|
| 9 | 4-Acetyl | 1.84 | |
| 29 | 4-Benzoyl | 42.36 | |
| 34 | 4-(4-Chlorobenzoyl) | 25.38 |
Key Research Findings
- Piperazine as a Pharmacophore : The piperazine linker enhances solubility and bioavailability, as seen in bosutinib ’s clinical success .
- Pyrimidine Role : Electron-deficient pyrimidines (e.g., in LDN 193189 ) improve binding to ATP pockets in kinases .
- Chlorine Substitution: Chlorine at C7 of quinoline boosts anti-inflammatory activity by modulating nitric oxide pathways .
Biological Activity
The compound 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a novel heterocyclic molecule that has garnered attention due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
Chemical Structure and Properties
The compound consists of a quinoline core substituted with a piperazine ring and a trimethylpyrimidine moiety. This unique structural arrangement contributes to its distinct biological activities. The molecular formula is , with a molecular weight of approximately 260.35 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Quinoline Core | Aromatic heterocycle known for diverse activities |
| Piperazine Ring | A six-membered ring that enhances receptor binding |
| Trimethylpyrimidine Moiety | Contributes to solubility and receptor selectivity |
Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors. Its mechanism involves:
- Dopamine Receptor Modulation : Acts as an antagonist at dopamine D1 receptors, which may contribute to antipsychotic effects.
- Serotonin Receptor Interaction : Influences serotonin receptor activity, potentially affecting mood regulation.
Antiviral Activity
Recent studies have evaluated the antiviral properties of quinoline derivatives against Influenza A virus (IAV). For instance, related compounds containing piperazine moieties demonstrated significant antiviral activity with IC50 values ranging from 0.88 to 4.92 μM, indicating the potential of such structures in combating viral infections .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Its structural similarity to other known antimicrobial agents suggests potential efficacy against various bacterial strains. The mechanism likely involves enzyme inhibition pathways that disrupt bacterial growth .
Study on Antiviral Activity
A study focused on synthesizing substituted quinolines with piperazine moieties reported that certain derivatives exhibited superior antiviral activity compared to standard treatments like Ribavirin. The findings highlighted the importance of structural modifications in enhancing biological efficacy .
Antipsychotic Potential
Another research effort investigated the antipsychotic potential of compounds similar to this compound. The results indicated significant interactions with dopamine and serotonin receptors, suggesting a viable pathway for developing new antipsychotic medications .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Biological Activity | Compound | IC50 (μM) | Target Receptor/Pathway |
|---|---|---|---|
| Antiviral | 9b | 0.88 | Influenza A virus replication |
| Antipsychotic | N/A | N/A | Dopamine D1 receptor |
| Antimicrobial | N/A | N/A | Various bacterial strains (enzyme inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
